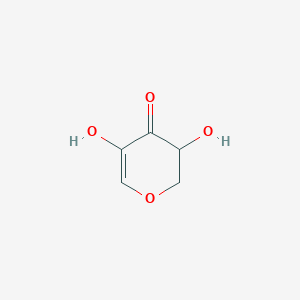
2,3-dihydro-3,5-dihydroxy-(4H)-pyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydro-3,5-dihydroxy-(4H)-pyran-4-one is a heterocyclic organic compound with significant importance in various fields of science and industry. This compound is known for its unique structure and properties, which make it a valuable subject of study in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydro-3,5-dihydroxy-(4H)-pyran-4-one can be achieved through several methods. One common approach involves the cyclization of 1-deoxy-d-erythro-hexo-2,3-diulose (1-deoxyglucosone) under alkaline conditions . This method is known for its efficiency in producing the desired compound with high yield.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-performance liquid chromatography (HPLC) systems to ensure the purity and quality of the final product . The process typically includes the use of deionized water and acetonitrile as the mobile phase, with precise control over reaction conditions to optimize yield and minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Dihydro-3,5-dihydroxy-(4H)-pyran-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound with different functional groups.
Applications De Recherche Scientifique
2,3-Dihydro-3,5-dihydroxy-(4H)-pyran-4-one has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology, it has been studied for its potential antioxidant and antimicrobial properties . In medicine, this compound is being investigated for its potential use in treating various diseases, including cancer . Additionally, it has applications in the food industry as a flavoring agent and preservative .
Mécanisme D'action
The mechanism of action of 2,3-dihydro-3,5-dihydroxy-(4H)-pyran-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes involved in oxidative stress and inflammation . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative damage in cells .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 2,3-dihydro-3,5-dihydroxy-(4H)-pyran-4-one include other pyranone derivatives such as 4-hydroxy-2,5-dimethyl-3(2H)-furanone and 2,3-dihydro-5-hydroxy-6-methyl-4(4H)-pyranone .
Uniqueness: What sets this compound apart from its similar compounds is its unique combination of hydroxyl groups and its specific structural configuration
Propriétés
Numéro CAS |
147235-40-3 |
|---|---|
Formule moléculaire |
C5H6O4 |
Poids moléculaire |
130.10 g/mol |
Nom IUPAC |
3,5-dihydroxy-2,3-dihydropyran-4-one |
InChI |
InChI=1S/C5H6O4/c6-3-1-9-2-4(7)5(3)8/h1,4,6-7H,2H2 |
Clé InChI |
QVQTZFXVGAPBRV-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(=O)C(=CO1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


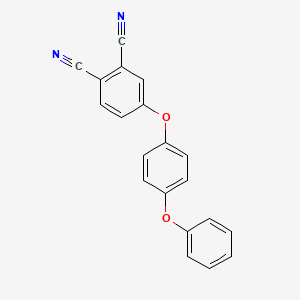

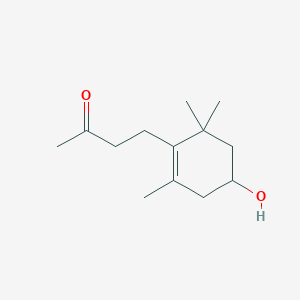

![4-[(E)-(5-Chloropyridin-2-yl)diazenyl]-N~1~,N~1~,N~3~,N~3~-tetraethylbenzene-1,3-diamine](/img/structure/B14274069.png)
silane](/img/structure/B14274070.png)
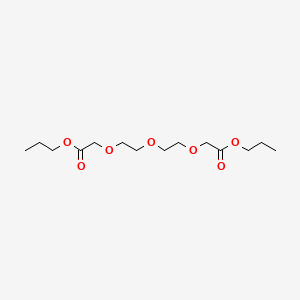
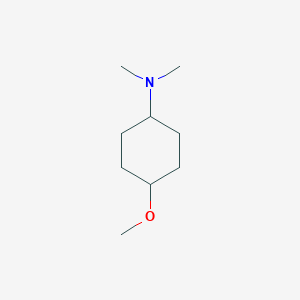
![5-[Cyclohexyl(hydroxy)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B14274084.png)
![4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]benzonitrile](/img/structure/B14274085.png)
![(5-Methyl-2-sulfanylidene-2H-imidazol-4-yl)[4-(methylsulfanyl)phenyl]methanone](/img/structure/B14274097.png)

![Furan, 2-methyl-5-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-](/img/structure/B14274118.png)
![[1-[(4-Tert-butylphenyl)methyl]-5-(3,5-dichlorophenyl)sulfanyl-4-isopropyl-imidazol-2-yl]methanol](/img/structure/B14274124.png)
